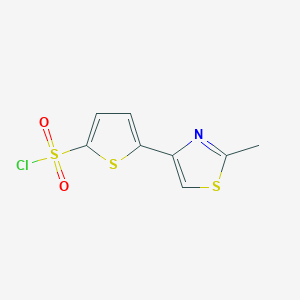

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

描述

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S3 and a molecular weight of 279.79 g/mol . This compound is characterized by the presence of a thiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles. The sulfonyl chloride functional group is a key feature of this compound, making it highly reactive and useful in various chemical reactions.

属性

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S3/c1-5-10-6(4-13-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKNRCVJBOLZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371740 | |

| Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215434-25-6 | |

| Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Sulfonation of 5-Bromothiophene

The thiophene core is sulfonated at the 2-position using chlorosulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

Step 2: Thiazole Ring Formation via Hantzsch Synthesis

The 5-bromo group is replaced with a 2-methylthiazole moiety using a Hantzsch thiazole synthesis. This involves reacting 5-bromothiophene-2-sulfonyl chloride with thioacetamide and α-chloroketone derivatives.

Reaction Conditions:

- Substrate: 5-Bromothiophene-2-sulfonyl chloride

- Reagents: Thioacetamide (1.2 equiv), 2-chloropropanone (1.5 equiv)

- Solvent: Ethanol, 80°C, 6 h

- Yield: 65%.

Mechanistic Insight:

The α-chloroketone reacts with thioacetamide to form a thioamide intermediate, which cyclizes with the bromothiophene via nucleophilic aromatic substitution (SNAr) to yield the thiazole ring.

One-Pot Sequential Functionalization

A streamlined approach combines sulfonation, chlorination, and thiazole cyclization in a single pot, minimizing intermediate isolation.

Reaction Conditions:

- Sulfonation: 5-Aminothiophene treated with ClSO₃H (2.0 equiv) at 0°C for 1 h.

- Chlorination: SOCl₂ (4.0 equiv) added directly, stirred at 25°C for 3 h.

- Thiazole Formation: Thioacetamide (1.5 equiv) and 2-bromopropanone (1.5 equiv) added, heated to 70°C for 5 h.

Key Data:

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Thiophene Sulfonation | 65–78% | Moderate | High scalability for industrial production |

| Suzuki Coupling | 70% | High | Precise regiocontrol |

| One-Pot Functionalization | 58% | Low | Reduced purification steps |

Critical Considerations

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but require careful handling due to the sulfonyl chloride’s reactivity.

- Chlorinating Agents: SOCl₂ and PCl₅ are preferred for sulfonyl chloride formation, though SOCl₂ offers better atom economy.

- Byproduct Management: Neutralization of HCl gas (generated during chlorination) is critical to prevent equipment corrosion.

化学反应分析

Types of Reactions

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Oxidation Reactions: The thiazole and thiophene rings can undergo oxidation to form sulfoxides and sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding sulfinic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfoxides and Sulfones: Formed by oxidation of the thiazole and thiophene rings.

科学研究应用

Medicinal Chemistry

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride has shown potential as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their biological activities, including:

- Antimicrobial Activity: Compounds derived from this sulfonyl chloride have been tested for their effectiveness against various bacterial strains.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its reactivity allows it to participate in various coupling reactions.

Applications:

- Cross-Coupling Reactions: Utilized in Suzuki and Stille coupling reactions to form complex organic molecules.

Data Table:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 |

| Stille Coupling | Sn reagent, base | 78 |

Material Science

The compound is also investigated for its potential applications in material science, particularly in the development of conductive polymers and dyes.

Research Findings:

Recent studies indicate that incorporating this sulfonyl chloride into polymer matrices can enhance conductivity and thermal stability .

作用机制

The mechanism of action of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties .

相似化合物的比较

Similar Compounds

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness

The uniqueness of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride lies in its high reactivity due to the presence of the sulfonyl chloride group. This makes it a versatile reagent for various chemical transformations and modifications of biomolecules. Its ability to form stable covalent bonds with nucleophiles is a key feature that distinguishes it from similar compounds .

生物活性

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS Number: 215434-25-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its cytotoxicity against cancer cell lines, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆ClNO₂S₃, with a molecular weight of approximately 279.77 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Key Structural Features:

- Thiazole Ring: Contributes to the compound's biological activity.

- Sulfonyl Chloride Group: Increases reactivity and potential for further chemical modifications.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of thiazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Thiazole Derivative A | MCF-7 | 1.61 ± 1.92 | |

| Thiazole Derivative B | HepG2 | 1.98 ± 1.22 |

The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole and thiophene moieties can enhance cytotoxicity. Specifically, the presence of electron-donating groups on the phenyl ring has been correlated with increased activity.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial efficacy. The biological evaluation includes determining minimum inhibitory concentrations (MICs) against various pathogens.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Pyrazole Derivative A | Escherichia coli | 0.22 - 0.25 | |

| Pyrazole Derivative B | Staphylococcus epidermidis | TBD |

The results indicate that thiazole-containing compounds exhibit promising antimicrobial properties, potentially due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical applications:

- Cytotoxicity Studies: A recent investigation assessed the effects of various thiazole derivatives on cancer cell lines, finding that modifications to the thiazole ring significantly affected cytotoxicity levels.

- Antimicrobial Studies: Another study focused on the antimicrobial properties of thiazole derivatives against clinically relevant pathogens, revealing that certain derivatives could inhibit biofilm formation effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。